molecular formula C11H12N2O2S2 B15229618 4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15229618
M. Wt: 268.4 g/mol
InChI Key: XKNDEEDCBBASFY-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethylsulfonyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the cyclopropyl group, and the addition of the ethylsulfonyl and thioxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research to fully understand the compound’s potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-5-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol
  • 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine

Uniqueness

4-Cyclopropyl-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

4-cyclopropyl-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)9-6-13-11(16)8(5-12)10(9)7-3-4-7/h6-7H,2-4H2,1H3,(H,13,16)

InChI Key

XKNDEEDCBBASFY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CNC(=S)C(=C1C2CC2)C#N

Origin of Product

United States

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